![molecular formula C14H13ClFN5O2S B2795711 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 2034318-20-0](/img/structure/B2795711.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-fluorobenzenesulfonamide
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Overview
Description
The compound “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-fluorobenzenesulfonamide” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which are non-naturally occurring small molecules . This class of compounds has attracted the interest of researchers due to their presence in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .
Scientific Research Applications
CDK2 Inhibitors in Cancer Treatment
The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, which have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
The compound can be used in the synthesis of 1,2,4-triazolo[1,5-a]pyridines . This synthesis involves a tandem reaction with enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
FABP4 and FABP5 Inhibitors
Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes . The compound, being a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, could potentially be used as an inhibitor for these proteins .
Energetic Materials
The compound, being a derivative of fused-triazole, could potentially be used in the development of very thermostable energetic materials . These materials have good thermal stabilities and comparable detonation properties, highlighting their application potential as energetic materials .
Treatment of Cardiovascular Disorders
1,2,4-triazolo[1,5-a]pyridine compounds are utilized in the treatment of cardiovascular disorders . As a derivative of this compound, “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-fluorobenzenesulfonamide” could potentially be used for the same purpose .
Treatment of Type 2 Diabetes
1,2,4-triazolo[1,5-a]pyridine compounds are also used in the treatment of type 2 diabetes . Therefore, the compound could potentially be used for the same purpose .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in the disruption of the cell cycle, preventing the proliferation of cancer cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the progression of the cell cycle, leading to cell growth arrest at the G0-G1 stage . This disruption can lead to apoptosis, or programmed cell death .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation, leading to cell growth arrest and apoptosis . This can lead to a decrease in the size of tumors and potentially halt the progression of cancer .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s synthesis has been achieved under microwave conditions , suggesting that temperature and energy input can affect its formation. Additionally, the compound’s activity may be influenced by the presence of other substances in the environment, such as other drugs or biological molecules .
properties
IUPAC Name |
3-chloro-4-fluoro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN5O2S/c15-12-6-11(3-4-13(12)16)24(22,23)20-5-1-2-10-7-17-14-18-9-19-21(14)8-10/h3-4,6-9,20H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJGOCOZPCOPTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-fluorobenzenesulfonamide |
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